2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Catalog No.
S13438795
CAS No.
64795-09-1
M.F
C19H20N2O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)et...

CAS Number

64795-09-1

Product Name

2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

IUPAC Name

2-[2-(hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2O2/c22-13-16-6-2-1-5-14(16)11-19(23)20-10-9-15-12-21-18-8-4-3-7-17(15)18/h1-8,12,21-22H,9-11,13H2,(H,20,23)

InChI Key

YVEZQKSCDIRQHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CNC3=CC=CC=C32)CO

2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound characterized by its unique structural features. It consists of a hydroxymethyl group attached to a phenyl ring, an indole moiety, and an acetamide functional group. The presence of these functional groups suggests potential interactions with biological systems, making this compound of interest in medicinal chemistry.

Typical of amides and phenolic compounds, including:

  • Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding acid and amine.
  • Nucleophilic Substitution: The indole nitrogen may participate in nucleophilic substitution reactions.
  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

These reactions are significant for understanding the reactivity and potential transformations of the compound in biological systems.

Preliminary studies indicate that 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibits notable biological activities. Compounds with similar structures often show:

  • Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties.
  • Anticancer Potential: Many indole-containing compounds have been investigated for their anticancer effects due to their ability to interact with cellular pathways.
  • Neuroprotective Effects: Some studies suggest that indole derivatives may offer neuroprotective benefits.

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can be achieved through several methods, including:

  • Ugi Reaction: A four-component reaction involving an amine, an acid, an isocyanide, and a carbonyl compound can yield this product efficiently. This method allows for the rapid assembly of complex molecules from simpler precursors .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields while simplifying purification processes .

These methods highlight the versatility and efficiency of modern synthetic strategies in organic chemistry.

The potential applications of 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide include:

  • Pharmaceutical Development: As a candidate for drug development due to its biological activity.
  • Chemical Probes: It may serve as a molecular probe in biochemical studies to investigate specific cellular pathways.
  • Material Science: Its unique structure could be explored for use in developing new materials or coatings.

Interaction studies are crucial for understanding how 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathway through which the compound exerts its biological effects.

Such studies can provide insights into its therapeutic potential and guide further development.

Several compounds share structural similarities with 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1H-IndoleBasic indole structureAntimicrobial, anticancer
5-HydroxyindoleHydroxylated indoleNeuroprotective, serotonin receptor activity
2-AcetylindoleAcetylated indoleAnticancer properties

Uniqueness

The uniqueness of 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its combination of functional groups, particularly the hydroxymethyl phenyl group and the acetamide linkage. This specific arrangement may enhance its solubility and bioavailability compared to other indole derivatives, potentially leading to distinct pharmacological profiles.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

308.152477885 g/mol

Monoisotopic Mass

308.152477885 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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